REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][NH:5][C:6](=[O:18])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=1.C(O)(=O)C>Cl>[CH3:15][O:14][C:11]1[C:10]([O:16][CH3:17])=[CH:9][C:8]2[CH2:7][C:6](=[O:18])[NH:5][CH:4]=[CH:3][C:13]=2[CH:12]=1
|
Name
|
|
Quantity
|
600.6 g
|
Type
|
reactant
|
Smiles
|
COC(CNC(CC1=CC(=C(C=C1)OC)OC)=O)OC
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Name
|
|
Quantity
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3 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After being left
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Type
|
ADDITION
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Details
|
mixture is poured onto ice
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Type
|
CUSTOM
|
Details
|
The crystals obtained
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Type
|
WASH
|
Details
|
washed with water until neutral and
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
17 h |
Name
|
|
Type
|
|
Smiles
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COC1=CC2=C(CC(NC=C2)=O)C=C1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |